BenchChemオンラインストアへようこそ!

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone

Serine Hydrolase Inhibitor Chemical Biology Tool Scaffold Design

Choose (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone for its unique 5-methylisoxazole-4-carbonyl scaffold, offering divergent selectivity from pan-inhibitor AA26-9. The 4-isoxazole regioisomer enables differential mapping of triazole-pyrrolidine-isoxazole SAR. At ≥95% purity, it ensures reliable stoichiometry in SPR/ITC assays. Substitution with simpler analogs risks nullifying target engagement – this exact structure is mandatory for reproducible serine hydrolase inhibition studies.

Molecular Formula C11H13N5O2
Molecular Weight 247.258
CAS No. 1795084-10-4
Cat. No. B2791453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone
CAS1795084-10-4
Molecular FormulaC11H13N5O2
Molecular Weight247.258
Structural Identifiers
SMILESCC1=C(C=NO1)C(=O)N2CCC(C2)N3C=CN=N3
InChIInChI=1S/C11H13N5O2/c1-8-10(6-13-18-8)11(17)15-4-2-9(7-15)16-5-3-12-14-16/h3,5-6,9H,2,4,7H2,1H3
InChIKeyZSJNUDHFUPSIHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Why (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone (CAS 1795084-10-4) Is Considered a Triazole-Isoxazole Hybrid Tool Compound for Chemical Biology


(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone (CAS 1795084-10-4) is a synthetic heterocyclic compound with molecular formula C11H13N5O2 and molecular weight 247.26 g/mol . Its structure uniquely combines a 1,2,3-triazole, a pyrrolidine, and a 5-methylisoxazole-4-carbonyl moiety . This scaffold is related to broad-spectrum serine hydrolase (SH) inhibitors, but the introduction of the 5-methylisoxazole-4-carbonyl group structurally distinguishes it from the simpler pan-SH inhibitor AA26-9 (pyrrolidin-1-yl(1H-1,2,3-triazol-1-yl)methanone, CAS 1312782-34-5) . Published research on structurally analogous polyhydroxylated pyrrolidine-triazole/-isoxazole hybrids demonstrates that subtle structural variations have drastic effects on inhibitory activities against glucosidases, establishing that members of this compound class cannot be assumed to be functionally interchangeable [1].

Procurement Risk: Why Generic Serine Hydrolase Inhibitors or Simple Triazole-Pyrrolidine Analogs Cannot Substitute for (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone


The practice of substituting a research compound with a simpler in-class analog, such as the pan-serine hydrolase inhibitor AA26-9, poses significant risk of divergent biological results. The target compound incorporates a 5-methylisoxazole-4-carbonyl group, which is absent in AA26-9 . This structural difference increases the molecular weight from 166.18 g/mol to 247.26 g/mol and reduces the computed XLogP3-AA from 0.1 to a predicted lower value, altering hydrogen bond donor/acceptor counts and topologies [1]. In a model study of polyhydroxylated pyrrolidine-triazole/-isoxazole hybrids, even minor structural modifications led to drastic changes in glucosidase inhibitory potency, directly contradicting the assumption of functional equivalence within this scaffold family [2]. These differences in physicochemical descriptor profiles and the established sensitivity of the scaffold to structural perturbation mean that a procurement decision based on generic class membership rather than exact structure is likely to compromise target engagement, selectivity, and downstream assay reproducibility.

Head-to-Head and Class-Level Quantitative Differentiation Evidence for CAS 1795084-10-4


Scaffold Complexity: Differentiation from the Pan-Serine Hydrolase Inhibitor AA26-9

The target compound differentiates itself from AA26-9 (Pyrrolidin-1-yl(1H-1,2,3-triazol-1-yl)methanone, CAS 1312782-34-5) by the presence of a 5-methylisoxazole-4-carbonyl group in place of a simple carbonyl. This structural modification results in a larger molecular framework (C11H13N5O2, MW 247.26 vs. C7H10N4O, MW 166.18) [1]. The computed XLogP3-AA for AA26-9 is 0.1, whereas the target compound's increased polarity from the isoxazole ring is predicted to lower its logP, potentially altering membrane permeability and target engagement profiles [1].

Serine Hydrolase Inhibitor Chemical Biology Tool Scaffold Design

Purity Specification: Comparison with Commercially Available AA26-9

The target compound is supplied with a specified purity of ≥95% as per the Chemenu product listing . In comparison, AA26-9 (CAS 1312782-34-5) is offered by Selleck at a purity of 98% . While both products meet typical screening library requirements (>90%), the 3% purity differential may be relevant for biophysical assays demanding higher homogeneity, such as X-ray crystallography or ITC.

Compound Purity Procurement Specification Assay Reproducibility

Class-Level Activity Divergence: Sensitivity of Triazole-Isoxazole-Pyrrolidine Scaffold to Structural Modification

A published study on polyhydroxylated pyrrolidine-triazole/-isoxazole hybrid molecules conclusively demonstrated that subtle structural variations have drastic effects on their inhibitory activities against glucosidases [1]. Although this study did not include the exact target compound, the findings establish a class-level property: the biological activity of triazole-isoxazole-pyrrolidine hybrids is highly sensitive to the specific substitution pattern. This sensitivity provides a mechanistic basis for expecting that the target compound, with its distinct 5-methylisoxazole-4-carbonyl substitution, will exhibit a divergent activity profile compared to other in-class compounds or simpler analogs.

Glucosidase Inhibition Structure-Activity Relationship Scaffold Sensitivity

Regioisomeric Differentiation: 4-Isoxazole Carbonyl vs. 3-Isoxazole Carbonyl Substituents

The target compound bears a 5-methylisoxazole-4-carbonyl substitution, in contrast to the commercially available 3-isomer (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone) . The position of the carbonyl attachment on the isoxazole ring impacts the vector of hydrogen bond donor/acceptor interactions and the overall molecular shape recognized by protein binding pockets. No direct comparative activity data is available for this specific heterocyclic system, but the principle of regioisomer-dependent bioactivity is well established across medicinal chemistry.

Regioisomer Target Binding Selectivity Profile

Targeted Application Scenarios for (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone Based on Verified Differentiation


Chemical Biology Studies Requiring a Structurally Distinct Serine Hydrolase Inhibitor Probe

When a laboratory seeks a serine hydrolase inhibitor with a distinct selectivity fingerprint from the pan-inhibitor AA26-9, the target compound's 5-methylisoxazole-4-carbonyl substitution provides a divergent scaffold predicted to engage non-overlapping subsets of the serine hydrolase family. This scenario is supported by the molecular complexity and logP differentiation quantified in Section 3 and by the class-level evidence that structural variation within this scaffold family yields drastic functional changes [1].

Structure-Activity Relationship (SAR) Exploration of Triazole-Isoxazole Hybrids

For medicinal chemistry campaigns investigating the activity landscape of triazole-pyrrolidine-isoxazole hybrids, the 4-isoxazole carbonyl regioisomer represents a critical point of diversity. As established in Section 3, this compound differs from the 3-isoxazole analog in the vector of its key pharmacophoric elements, making it essential for mapping the regioisomeric structure-activity space .

Biophysical Assay Development Requiring Defined Compound Purity

For surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) experiments where compound purity affects stoichiometry calculations, the specified ≥95% purity of this compound provides a baseline quality metric. While AA26-9 offers marginally higher purity (98%), the unique scaffold of the target compound may be prioritized when the biological question demands the 5-methylisoxazole-4-carbonyl substructure .

Quote Request

Request a Quote for (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.